N-Acetylchitohexaose
CAS No.: 38854-46-5
Cat. No.: VC20752298
Molecular Formula: C48H80N6O31
Molecular Weight: 1237.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 38854-46-5 |
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Molecular Formula | C48H80N6O31 |
Molecular Weight | 1237.2 g/mol |
IUPAC Name | N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Standard InChI | InChI=1S/C48H80N6O31/c1-14(62)49-20(7-55)32(69)39(21(68)8-56)81-45-28(51-16(3)64)35(72)41(23(10-58)77-45)83-47-30(53-18(5)66)37(74)43(25(12-60)79-47)85-48-31(54-19(6)67)38(75)42(26(13-61)80-48)84-46-29(52-17(4)65)36(73)40(24(11-59)78-46)82-44-27(50-15(2)63)34(71)33(70)22(9-57)76-44/h7,20-48,56-61,68-75H,8-13H2,1-6H3,(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,66)(H,54,67)/t20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-/m0/s1 |
Standard InChI Key | FUHDMRPNDKDRFE-LPUYKFNUSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O |
Appearance | Assay:≥95%A crystalline solid |
N-Acetylchitohexaose is a chitin-derived oligosaccharide composed of six N-acetylglucosamine (GlcNAc) units linked by β(1→4) glycosidic bonds. This well-defined hexamer has attracted significant scientific interest due to its structural specificity and bioactive potential in biological systems. Below is a comprehensive analysis of its properties, applications, and research developments.
Biosynthetic Relevance and Functional Roles
N-Acetylchitohexaose serves as a critical structural motif in chitin, the second-most abundant natural polymer. Key biological functions include:
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Plant Defense Elicitation: Triggers chitinase expression in plants to combat fungal pathogens .
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Lysozyme Substrate: Acts as a substrate for lysozyme, enabling enzymatic hydrolysis studies .
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Immune Modulation: Enhances resistance to Pseudomonas and Listeria infections in mice and stimulates cytokine secretion in mesenchymal stem cells .
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Nitric Oxide Regulation: Inhibits nitric oxide production in activated macrophages, suggesting anti-inflammatory potential .
Research on Acetylation-Dependent Bioactivity
Recent studies highlight the relationship between acetylation patterns and bioactivity. Using selective N-acetylation and ion-exchange chromatography, six chitohexaose variants were synthesized and characterized :
Variant | Molecular Weight (Da) | Composition |
---|---|---|
N-Acetylchitohexaose | 1026.44 | 1 GlcNAc, 5 glucosamine (D5A1) |
Di-N-acetylchitohexaose | 1068.44 | 2 GlcNAc, 4 glucosamine (D4A2) |
Tri-N-acetylchitohexaose | 1110.48 | 3 GlcNAc, 3 glucosamine (D3A3) |
Tetra-N-acetylchitohexaose | 1152.48 | 4 GlcNAc, 2 glucosamine (D2A4) |
Penta-N-acetylchitohexaose | 1194.49 | 5 GlcNAc, 1 glucosamine (D1A5) |
Hexa-N-acetylchitohexaose | 1236.48 | 6 GlcNAc (A6) |
Electrospray ionization mass spectrometry (ESI/MS) confirmed the precise molecular weights of these variants, enabling structure-activity relationship studies . Notably, hexa-N-acetylchitohexaose (A6) demonstrated stronger osteogenic differentiation effects on mesenchymal stem cells compared to less acetylated forms .
Applications in Biomedical Research
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Antitumor Studies: Investigated for mutagenesis and antitumor effects due to its ability to modulate immune responses .
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Drug Discovery: Serves as a model compound for developing chitooligosaccharide-based therapeutics with defined acetylation patterns .
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Enzyme-Substrate Interactions: Used to study LysM domain binding in proteins, such as endopeptidases in Thermus thermophilus .
Synthesis and Analytical Methods
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Selective N-Acetylation: Achieved via controlled reaction conditions to introduce acetyl groups at specific amino positions .
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Chromatographic Separation: Ion-exchange chromatography (CM Sephadex C-25) effectively isolates variants based on charge differences .
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Characterization: ESI/MS and NMR validate molecular integrity and acetylation profiles .
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